T-26c

Catalog No.
S544360
CAS No.
869296-13-9
M.F
C24H21N3O6S
M. Wt
479.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T-26c

CAS Number

869296-13-9

Product Name

T-26c

IUPAC Name

4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid

Molecular Formula

C24H21N3O6S

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28)

InChI Key

CDQRIIUMNLMHRH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2

Solubility

Soluble in DMSO

Synonyms

T-26c, T26c, T 26c

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2

Description

The exact mass of the compound 4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid is 479.1151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

T-26c acts by inhibiting matrix metalloproteinases (MMPs), specifically MMP-13. MMPs are a group of enzymes involved in the breakdown of various extracellular matrix components, including collagen. Collagen is a major structural protein in cartilage, and its degradation contributes to the progression of osteoarthritis and rheumatoid arthritis. Studies have shown that T-26c binds to the active site of MMP-13, preventing it from cleaving collagen [1].

[1] Source: Inhibition of human cartilage degradation by T-26c, a novel and selective matrix metalloproteinase-13 inhibitor.

In Vitro and In Vivo Studies

T-26c has demonstrated promising results in inhibiting MMP-13 activity and preventing cartilage degradation in in vitro and in vivo models. Studies have shown that T-26c can significantly reduce the breakdown of collagen by MMP-13 in isolated cartilage explants [1]. Additionally, T-26c has been shown to be effective in preventing cartilage degradation in animal models of osteoarthritis [2].

[1] Source: Inhibition of human cartilage degradation by T-26c, a novel and selective matrix metalloproteinase-13 inhibitor. [2] Source: T-26C, a selective inhibitor of matrix metalloproteinase-13, retards progression of osteoarthritis in rodent models.

T-26c, also known as T-26c disodium salt, is a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). Its chemical structure is identified by the formula C24H19N3Na2O6S, and it has a CAS number of 869296-13-9. T-26c exhibits significant biological activity, specifically in inhibiting collagen degradation induced by interleukin-1 beta and oncostatin M in bovine nasal septum cartilage explants at a concentration of 0.1 micromolar, achieving an inhibition rate of 87.4% . The compound's selectivity for MMP-13 is notable, with an IC50 value of approximately 6.9 picomolar, indicating its potential utility in therapeutic applications targeting diseases characterized by excessive collagen degradation, such as osteoarthritis and other inflammatory conditions .

T-26c acts as a selective inhibitor of MMP-13, an enzyme that breaks down cartilage components in osteoarthritis and rheumatoid arthritis []. The exact mechanism of inhibition is not fully elucidated, but it's believed to involve binding to the active site of MMP-13, thereby preventing it from degrading cartilage [].

T-26c primarily acts through the inhibition of MMP-13, which plays a critical role in the degradation of extracellular matrix components, particularly collagen. The inhibition mechanism involves binding to the active site of MMP-13, preventing substrate access and subsequent enzymatic activity. This action can be represented in a simplified reaction:

  • Substrate + MMP-13 → Collagen Degradation (normal reaction)
  • Substrate + T-26c + MMP-13 → No Collagen Degradation (inhibited reaction)

This selective inhibition underscores T-26c's potential to mitigate tissue damage in pathological conditions where MMP-13 is overexpressed.

T-26c has demonstrated significant biological activity as an MMP-13 inhibitor. Its potency is evidenced by its low IC50 value, which suggests that only a small concentration is required to achieve substantial inhibition of MMP-13 activity. In experimental models, T-26c has been shown to effectively reduce collagen degradation and may contribute to the preservation of cartilage integrity in inflammatory conditions . Furthermore, its selectivity over other metalloproteinases indicates minimal off-target effects, enhancing its therapeutic potential.

The synthesis of T-26c typically involves multi-step organic reactions that incorporate various chemical precursors. While specific synthetic routes may vary among research laboratories, a general approach includes:

  • Formation of the Thieno[3,2-b]pyridine core: This involves cyclization reactions using appropriate starting materials that contain sulfur and nitrogen functionalities.
  • Introduction of substituents: Functional groups such as methoxy and amine are added through nucleophilic substitution reactions.
  • Formation of disodium salt: The final product is converted into its disodium salt form to enhance solubility and bioavailability.

These steps require careful control of reaction conditions to ensure high yields and purity of the final compound.

T-26c's primary application lies in biomedical research and potential therapeutic development for conditions characterized by excessive matrix degradation. Specific applications include:

  • Treatment of osteoarthritis: By inhibiting MMP-13, T-26c may help preserve cartilage integrity and reduce pain associated with joint degeneration.
  • Research tool: T-26c serves as a valuable tool for studying the role of matrix metalloproteinases in various biological processes and disease states.

Its unique properties make it an attractive candidate for further development in pharmacological applications targeting connective tissue disorders.

Interaction studies involving T-26c have focused on its binding affinity and selectivity towards MMP-13 compared to other metalloproteinases. These studies reveal that T-26c exhibits over 2600-fold selectivity for MMP-13 over other related enzymes . This high degree of selectivity minimizes potential side effects associated with broader-spectrum inhibitors, making T-26c particularly promising for therapeutic use.

Several compounds share structural or functional similarities with T-26c, primarily as matrix metalloproteinase inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberIC50 (pM)SelectivityUnique Features
T-26c869296-13-96.9Highly selective for MMP-13Potent inhibitor with minimal off-target effects
Marimastat186692-46-51000Non-selectiveFirst orally active matrix metalloproteinase inhibitor
Batimastat187084-17-82000Non-selectiveBroad-spectrum inhibitor; used in cancer therapy
Ilomastat185123-00-4500Moderate selectivityInhibits multiple matrix metalloproteinases

T-26c stands out due to its exceptional potency and selectivity towards MMP-13 compared to these similar compounds, making it a valuable candidate for targeted therapies aimed at mitigating tissue degradation without affecting other metalloproteinases significantly.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

479.1151

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Florent M, Noël T, Ruprich-Robert G, Da Silva B, Fitton-Ouhabi V, Chastin C, Papon N, Chapeland-Leclerc F. Nonsense and missense mutations in FCY2 and FCY1 genes are responsible for flucytosine resistance and flucytosine-fluconazole cross-resistance in clinical isolates of Candida lusitaniae. Antimicrob Agents Chemother. 2009 Jul;53(7):2982-90. doi: 10.1128/AAC.00880-08. Epub 2009 May 4. PubMed PMID: 19414575; PubMed Central PMCID: PMC2704628.

Explore Compound Types